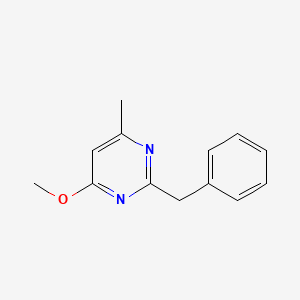

2-Benzyl-4-methoxy-6-methylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64571-27-3 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-benzyl-4-methoxy-6-methylpyrimidine |

InChI |

InChI=1S/C13H14N2O/c1-10-8-13(16-2)15-12(14-10)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |

InChI Key |

OWDNEFBJHDSGCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)CC2=CC=CC=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyl 4 Methoxy 6 Methylpyrimidine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-Benzyl-4-methoxy-6-methylpyrimidine reveals several potential disconnection points, suggesting various synthetic pathways. The most common approach involves the construction of the pyrimidine (B1678525) ring from acyclic precursors. This typically involves disconnecting the C-N bonds of the pyrimidine ring.

One logical disconnection strategy is to break the ring at the N1-C2 and C2-N3 bonds, leading to a 1,3-dicarbonyl compound and an amidine. In this case, the 1,3-dicarbonyl precursor would be acetylacetone (B45752) (pentane-2,4-dione), which provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the methyl group at position 6. The C2 atom and the two nitrogen atoms at positions 1 and 3 are provided by an appropriately substituted amidine, specifically 2-phenylacetamidine.

An alternative disconnection can be made at the N1-C6 and N3-C4 bonds. This approach would involve the condensation of a β-enaminone with a suitable nitrogen-containing reagent.

Pyrimidine Ring Construction Strategies

The formation of the pyrimidine ring is the cornerstone of the synthesis. Various methods have been developed for this purpose, with cyclocondensation and multi-component reactions being the most prevalent.

Cyclocondensation Reactions

Cyclocondensation reactions are a widely used method for the synthesis of the pyrimidine nucleus. bu.edu.eg This approach typically involves the reaction of a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine, with a three-carbon 1,3-bifunctional component like a 1,3-diketone, β-ketoester, or malonaldehyde. bu.edu.eg

For the synthesis of this compound, a key cyclocondensation would involve the reaction of 2-phenylacetamidine with a derivative of acetylacetone. A plausible route would be the condensation of 2-phenylacetamidine with a 4-alkoxy-pent-3-en-2-one or a similar activated form of acetylacetone. The reaction is typically carried out in the presence of a base, which facilitates the cyclization and dehydration steps to form the aromatic pyrimidine ring.

Table 1: Key Intermediates in Cyclocondensation

| Precursor | Role in Pyrimidine Ring |

| 2-Phenylacetamidine | Provides N1, C2, N3, and the benzyl (B1604629) group |

| Acetylacetone Derivative | Provides C4, C5, C6, and the methyl group |

Multi-component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of highly substituted pyrimidines in a single step. mdpi.com These reactions combine three or more starting materials in a one-pot process, minimizing waste and simplifying purification procedures. mdpi.com

While a specific MCR for this compound is not explicitly detailed in the literature, the principles of MCRs for pyrimidine synthesis can be applied. For instance, a three-component reaction could potentially involve benzaldehyde, acetonitrile, and a β-dicarbonyl compound in the presence of a suitable catalyst and nitrogen source, such as ammonia (B1221849) or an ammonium (B1175870) salt. Another approach could be a four-component reaction involving an aldehyde, a β-ketoester, and an amidine. acs.org The Biginelli reaction is a well-known example of a multi-component reaction that produces dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines. evitachem.com

Introduction and Functionalization of Substituents

The introduction of the benzyl and methoxy (B1213986) groups at the correct positions on the pyrimidine ring is a critical aspect of the synthesis. This can be achieved either by using pre-functionalized starting materials or by functionalizing the pyrimidine core after its formation.

Benzyl Group Installation Methodologies

The benzyl group at the 2-position is most conveniently introduced by using 2-phenylacetamidine as one of the starting materials in a cyclocondensation reaction. This pre-functionalized precursor ensures the correct placement of the benzyl group on the pyrimidine ring.

Alternatively, if the pyrimidine ring is synthesized with a different substituent or a leaving group at the 2-position, the benzyl group can be introduced through a cross-coupling reaction. For example, a 2-halopyrimidine could be coupled with a benzyl organometallic reagent, such as benzylzinc chloride or benzylmagnesium bromide, in the presence of a palladium or nickel catalyst.

Methoxylation Strategies at Position 4

The methoxy group at the 4-position can be introduced in several ways. One common method is to start with a pyrimidine that has a leaving group, such as a chlorine atom, at the 4-position. This 4-chloropyrimidine (B154816) can be readily synthesized from the corresponding 4-hydroxypyrimidine (B43898) (or its tautomeric pyrimidone form) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). The subsequent nucleophilic aromatic substitution of the chloride with sodium methoxide (B1231860) in methanol (B129727) is a straightforward and high-yielding reaction.

Table 2: Reagents for Functionalization

| Functionalization | Reagent |

| Chlorination at C4 | Phosphorus oxychloride (POCl₃) |

| Methoxylation at C4 | Sodium methoxide (NaOMe) |

Methyl Group Incorporation at Position 6

The incorporation of a methyl group at the 6-position of the pyrimidine ring is a fundamental step in the synthesis of this compound. A widely employed and efficient method for achieving this is through the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. In this specific case, acetylacetone is the ideal 1,3-dicarbonyl precursor as it directly provides the carbon backbone that includes a methyl group destined for the C6 position of the final pyrimidine ring.

The reaction typically proceeds by treating benzylamidine with acetylacetone. This condensation reaction leads to the formation of a 2-benzyl-4-hydroxy-6-methylpyrimidine intermediate. The hydroxyl group at the C4 position is subsequently methylated in a separate step to yield the final this compound. This two-step sequence, involving the initial ring formation with the desired C6-methyl substituent in place, followed by O-methylation, is a common and reliable strategy.

Catalytic Synthesis of this compound

Catalytic methods offer significant advantages over stoichiometric approaches, including increased efficiency, milder reaction conditions, and improved sustainability. Both homogeneous and heterogeneous catalysis have been successfully applied to the synthesis of substituted pyrimidines.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a powerful tool for the synthesis of this compound. A prominent example is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comnih.gov This approach typically involves the reaction of a pre-functionalized pyrimidine, for instance, a 2-chloro-4-methoxy-6-methylpyrimidine (B1589901), with a benzylboronic acid derivative. The palladium catalyst, in a soluble form, facilitates the formation of the carbon-carbon bond between the pyrimidine ring and the benzyl group. mdpi.com This method is highly versatile and allows for the introduction of a wide variety of benzyl groups. However, the removal of the catalyst from the final product can sometimes be challenging.

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers a more environmentally friendly and practical alternative, primarily due to the ease of catalyst separation and recycling. For the synthesis of pyrimidine derivatives, solid acid or base catalysts can be employed to facilitate the initial condensation step. For example, the reaction between benzylamidine and acetylacetone can be catalyzed by a solid acid, which can be easily filtered off after the reaction is complete. While specific examples for the direct synthesis of this compound using heterogeneous catalysis are not extensively documented, the principles are well-established for the synthesis of the pyrimidine core.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in the design of synthetic routes for complex molecules like this compound. Key considerations include the use of less hazardous reagents, energy efficiency, and waste reduction.

Modern techniques such as microwave-assisted and ultrasound-assisted synthesis have emerged as powerful green alternatives to conventional heating methods. nih.govnanobioletters.comijprajournal.comresearchgate.net These techniques can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. nih.govijprajournal.com For instance, the condensation reaction to form the pyrimidine ring can be significantly accelerated under microwave irradiation. nanobioletters.comijprajournal.comresearchgate.net Ultrasound-assisted synthesis has also been shown to improve yields and shorten reaction times in the preparation of pyrimidine derivatives. nih.govresearchgate.net These methods align with the green chemistry principle of using energy more efficiently.

Comparative Analysis of Synthetic Pathways

A comparative analysis of the different synthetic pathways to this compound is essential for determining the most suitable method based on factors such as yield, selectivity, and adherence to green chemistry principles like atom economy. chemrxiv.orgscranton.edulibretexts.org

| Synthetic Pathway | Key Steps | Typical Yield (%) | Selectivity | Atom Economy | Advantages | Disadvantages |

| Classical Pinner Synthesis | 1. Condensation of benzylamidine and acetylacetone.2. O-methylation of the resulting pyrimidinol. | 70-85 | High | Good | Readily available starting materials; well-established procedure. | Two-step process; may require stoichiometric reagents. |

| Homogeneous Catalysis (Suzuki Coupling) | Synthesis of 2-chloro-4-methoxy-6-methylpyrimidine followed by Pd-catalyzed coupling with benzylboronic acid. | 85-95 | Excellent | Moderate | High yields and selectivity; broad scope for the benzyl group. | Potential for catalyst contamination; requires pre-functionalized pyrimidine. |

| Microwave-Assisted Synthesis | Microwave-promoted condensation of benzylamidine and acetylacetone. | 80-95 | High | Good | Significantly reduced reaction times; often higher yields. | Requires specialized equipment. |

| Ultrasound-Assisted Synthesis | Ultrasound-promoted condensation of benzylamidine and acetylacetone. | 75-90 | High | Good | Shorter reaction times compared to conventional methods; improved yields. | Specialized equipment required. |

This analysis demonstrates that while the classical Pinner synthesis is a reliable method, modern catalytic and green chemistry approaches offer significant improvements in terms of efficiency and sustainability. The choice of a specific pathway will depend on the desired scale of the synthesis, the availability of specialized equipment, and the importance of minimizing environmental impact.

Predicted Physicochemical and Electronic Properties

The properties of 2-Benzyl-4-methoxy-6-methylpyrimidine are dictated by its unique combination of functional groups.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O |

| Molecular Weight | 214.26 g/mol |

| Hydrogen Bond Acceptors | 3 (2 ring Nitrogens, 1 Methoxy (B1213986) Oxygen) |

| Hydrogen Bond Donors | 0 |

| Predicted LogP | ~2.5-3.0 |

The pyrimidine (B1678525) ring itself is electron-deficient. The methoxy group at the 4-position acts as an electron-donating group through resonance, which can modulate the electronic character and reactivity of the ring. The benzyl (B1604629) group at the 2-position and the methyl group at the 6-position contribute to the molecule's lipophilicity and sterically influence its interactions with other molecules.

Mechanistic Investigations of Reactions Involving 2 Benzyl 4 Methoxy 6 Methylpyrimidine

Elucidation of Reaction Pathways and Transition States

No specific studies elucidating the reaction pathways and transition states for reactions involving 2-Benzyl-4-methoxy-6-methylpyrimidine have been identified in the public domain. Hypothetically, reactions could involve nucleophilic substitution at the 4-methoxy position, electrophilic aromatic substitution on the benzyl (B1604629) ring, or reactions at the methyl group. The elucidation of these pathways would require computational modeling and experimental studies.

Kinetic and Thermodynamic Parameters of Key Transformations

Detailed kinetic and thermodynamic parameters such as rate constants, activation energies, and changes in enthalpy and entropy for transformations of this compound are not available in published literature. Such data would typically be presented in tables derived from experimental rate studies under various conditions.

Identification and Characterization of Reaction Intermediates

There are no published reports on the identification and characterization of reaction intermediates in reactions of this compound. Spectroscopic techniques like NMR, IR, and mass spectrometry would be essential in identifying transient species formed during its reactions.

Isotope Labeling Studies for Mechanism Confirmation

Isotope labeling studies, which are crucial for confirming reaction mechanisms, have not been reported for this compound. Such studies would involve synthesizing isotopically labeled versions of the molecule and tracking the position of the isotope in the products.

Influence of Solvent Effects on Reaction Mechanisms

While solvent effects are a fundamental aspect of reaction mechanisms, no specific studies have been found that investigate the influence of different solvents on the reaction pathways of this compound.

Catalysis in Mechanistic Context: Role of Catalysts

The role of catalysts in promoting or altering the reaction mechanisms of this compound has not been documented in available scientific literature. Research in this area would explore how acids, bases, or metal catalysts influence the reactivity and reaction pathways of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Benzyl 4 Methoxy 6 Methylpyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural determination of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. For 2-Benzyl-4-methoxy-6-methylpyrimidine, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group, the methoxy (B1213986) group, the methyl group, and the pyrimidine (B1678525) ring. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system. For this compound, COSY would be instrumental in confirming the connectivity of the protons on the benzyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of the ¹³C signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the benzyl group to the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide valuable information about the conformation and stereochemistry of the molecule.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations |

| Pyrimidine-H | ~6.5-7.0 | s | - | ~100-110 | C2, C4, C6, Methyl-C | Methyl-H, Methoxy-H |

| Benzyl-CH₂ | ~4.0-4.5 | s | - | ~40-50 | Benzyl-C(ipso), Pyrimidine-C2 | Benzyl-aromatic-H |

| Benzyl-aromatic-H | ~7.2-7.4 | m | Other Benzyl-aromatic-H | ~125-130 | Benzyl-CH₂, Other Benzyl-aromatic-C | Benzyl-CH₂ |

| Methoxy-H | ~3.9-4.1 | s | - | ~55-60 | Pyrimidine-C4 | Pyrimidine-H |

| Methyl-H | ~2.4-2.6 | s | - | ~20-25 | Pyrimidine-C6, Pyrimidine-C5 | Pyrimidine-H |

| Carbon (¹³C) | Expected Chemical Shift (ppm) | DEPT | HSQC Correlation (¹H) | HMBC Correlations (¹H) |

| Pyrimidine-C2 | ~165-170 | C | - | Benzyl-CH₂, Pyrimidine-H |

| Pyrimidine-C4 | ~170-175 | C | - | Methoxy-H, Pyrimidine-H |

| Pyrimidine-C5 | ~100-110 | CH | Pyrimidine-H | Methyl-H, Methoxy-H |

| Pyrimidine-C6 | ~160-165 | C | - | Methyl-H, Pyrimidine-H |

| Benzyl-CH₂ | ~40-50 | CH₂ | Benzyl-CH₂ | Benzyl-aromatic-H |

| Benzyl-C(ipso) | ~135-140 | C | - | Benzyl-CH₂ |

| Benzyl-C(aromatic) | ~125-130 | CH | Benzyl-aromatic-H | Benzyl-CH₂, Other Benzyl-aromatic-H |

| Methoxy-C | ~55-60 | CH₃ | Methoxy-H | - |

| Methyl-C | ~20-25 | CH₃ | Methyl-H | - |

For complex structures or to resolve ambiguities, advanced NMR techniques can be employed. Techniques such as 1D selective NOE experiments can provide more precise information about spatial proximities. Furthermore, ¹⁵N NMR spectroscopy could be utilized to probe the electronic environment of the nitrogen atoms in the pyrimidine ring, offering additional structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio.

In addition to providing the exact mass of the molecular ion, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable information about the molecule's structure. For this compound, key fragmentations would be expected to include:

Loss of the benzyl group: A prominent fragmentation pathway would likely involve the cleavage of the bond between the benzyl group and the pyrimidine ring, leading to a stable tropylium ion (m/z 91) and the corresponding pyrimidine radical cation.

Loss of a methyl radical from the methoxy group: This would result in a fragment ion that is 15 Da lighter than the molecular ion.

Cleavage of the pyrimidine ring: The heterocyclic ring can undergo characteristic fragmentation patterns, providing further confirmation of its structure.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 228.1266 | [M]⁺ (Molecular Ion) |

| 213.0997 | [M - CH₃]⁺ |

| 137.0664 | [M - C₇H₇]⁺ |

| 91.0548 | [C₇H₇]⁺ (Tropylium ion) |

HRMS can also resolve the isotopic distribution of the molecular ion peak. The relative abundances of the M+1 and M+2 peaks, which arise from the natural abundance of ¹³C, ¹⁵N, and ¹⁸O, can be calculated and compared to the theoretical distribution for the proposed elemental formula (C₁₃H₁₄N₂O). This comparison serves as a high-confidence confirmation of the molecular formula.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and provides a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Key expected absorptions for this compound include:

Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.

Aliphatic C-H stretching vibrations from the methyl and benzyl CH₂ groups just below 3000 cm⁻¹.

C=N and C=C stretching vibrations of the pyrimidine and benzene rings in the 1450-1650 cm⁻¹ region.

C-O stretching vibrations of the methoxy group around 1050-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR is more sensitive to polar functional groups, Raman is often better for non-polar and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic rings.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2980 | 2850-2980 |

| C=N/C=C Ring Stretch | 1450-1650 | 1450-1650 |

| C-O Stretch (Methoxy) | 1050-1250 | 1050-1250 |

| Ring Breathing (Pyrimidine) | ~1000 | Strong in Raman |

By integrating the data from these advanced spectroscopic techniques, a complete and unambiguous structural characterization of this compound can be achieved.

Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the characterization of chemical bonds within a molecule. For this compound, theoretical calculations using Density Functional Theory (DFT) methods, which have been successfully applied to various pyrimidine derivatives, can predict the vibrational frequencies.

Key vibrational modes anticipated for this molecule include:

Aromatic C-H Stretching: The benzyl and pyrimidine rings exhibit C-H stretching vibrations, typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl and benzyl methylene groups show characteristic C-H stretching frequencies in the 2950-2850 cm⁻¹ range.

C=N and C=C Stretching: The pyrimidine ring's C=N and C=C stretching vibrations are expected to appear in the 1600-1400 cm⁻¹ region of the spectra.

C-O-C Stretching: The methoxy group is characterized by its asymmetric and symmetric C-O-C stretching vibrations, which are typically found around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Ring Breathing Modes: The characteristic vibrations of the pyrimidine and benzene rings, often referred to as ring breathing modes, provide a fingerprint for the cyclic structures.

These predicted frequencies, when compared with experimental spectra of related compounds, allow for a comprehensive assignment of the observed vibrational bands.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| C=N/C=C Ring Stretch | 1600 - 1400 |

| Asymmetric C-O-C Stretch | ~1250 |

| Symmetric C-O-C Stretch | ~1050 |

Conformational Analysis through Vibrational Modes

The rotational freedom around the single bonds connecting the benzyl group to the pyrimidine ring and the methoxy group to the ring gives rise to different possible conformations of this compound. The vibrational spectra can provide insights into the molecule's preferred conformation in its ground state. Theoretical studies on substituted pyrimidines have demonstrated that the vibrational frequencies of certain modes, particularly those involving the substituent groups, are sensitive to conformational changes. nih.gov By comparing theoretically calculated spectra for different conformers with experimental data (when available), the most stable conformation can be inferred. Low-frequency vibrational modes are especially informative for studying these large-amplitude motions.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Characterization of Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of aromatic rings and heteroatoms with lone pairs of electrons leads to characteristic absorptions in the UV region. The principal electronic transitions are expected to be π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and are associated with the conjugated π-systems of the pyrimidine and benzyl rings.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms of the pyrimidine ring, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions. researchgate.netijcce.ac.ir The calculated UV-Vis spectrum for this compound would likely show strong absorptions corresponding to these transitions, indicative of the conjugated electronic system.

| Electronic Transition | Predicted λmax Range (nm) | Relative Intensity |

| π → π | 200 - 280 | High |

| n → π | 280 - 350 | Low |

X-ray Crystallography for Solid-State Structural Elucidation

Crystal Structure Determination and Bond Parameters

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no experimental crystal structure for this compound is publicly available, theoretical predictions based on related structures can provide valuable insights. researchgate.netresearchgate.net A predicted crystal structure would reveal key bond lengths, bond angles, and torsion angles.

For instance, the C-N bond lengths within the pyrimidine ring would be expected to be intermediate between single and double bond lengths due to resonance. The geometry around the nitrogen atoms would be trigonal planar. The benzyl and methoxy groups would adopt specific orientations relative to the pyrimidine ring to minimize steric hindrance.

| Parameter | Predicted Value |

| Pyrimidine C-N Bond Length | ~1.34 Å |

| Pyrimidine C-C Bond Length | ~1.39 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| Pyrimidine Ring Angles | ~120° |

| Benzyl-Pyrimidine Torsion Angle | Varies based on packing |

Intermolecular Interactions in the Crystalline State

In the solid state, molecules of this compound would be held together by various intermolecular forces. The nature and strength of these interactions dictate the crystal packing. Based on the molecular structure, the following interactions are anticipated:

π-π Stacking: The aromatic pyrimidine and benzyl rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings attract each other.

C-H···π Interactions: The hydrogen atoms of the methyl and benzyl groups can interact with the π-electron clouds of neighboring aromatic rings.

The analysis of the crystal packing would reveal how these interactions guide the self-assembly of the molecules into a well-defined three-dimensional structure. The study of intermolecular interactions in similar organic molecules has been facilitated by computational analyses of crystal structures.

Chromatographic and Separation Science Methodologies

The accurate analysis and characterization of this compound rely on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment and quantitative analysis, while Gas Chromatography (GC) can be employed for the analysis of the compound if it is sufficiently volatile, or for its volatile derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common and effective method for the analysis of compounds with similar characteristics.

A validated reversed-phase HPLC (RP-HPLC) method can be developed for the determination of this compound. The selection of the stationary phase, mobile phase composition, and detector wavelength are critical for achieving optimal separation and sensitivity. For instance, an octadecyl (C18) column is often suitable for separating aromatic and heterocyclic compounds. ptfarm.pl The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol (B129727). mdpi.comresearchgate.net The ratio of these components can be adjusted to achieve the desired retention time and peak resolution. UV detection is commonly used for compounds containing chromophores, such as the pyrimidine and benzyl groups in the target molecule.

A hypothetical HPLC method for the analysis of this compound is detailed below. This method is based on established principles for the analysis of structurally related compounds.

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Stationary Phase | Octadecyl (C18) silica gel (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Injection Volume | 10 µL |

| Detection | UV Absorbance at 254 nm |

| Expected Retention Time | 5-10 minutes |

The linearity of the method would be established by analyzing a series of standard solutions of known concentrations. The precision and accuracy of the method would be determined by performing replicate analyses of samples and comparing the measured concentrations to the known values.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. The applicability of GC for the direct analysis of this compound depends on its volatility and thermal stability. If the compound is sufficiently volatile and does not decompose at the temperatures required for GC analysis, it can be analyzed directly.

For non-volatile or thermally labile compounds, derivatization can be employed to create more volatile and stable derivatives suitable for GC analysis. However, for a compound like this compound, direct GC analysis may be feasible. The separation in GC is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

In the context of analyzing N-benzyl substituted compounds, GC coupled with mass spectrometry (GC-MS) is a particularly effective technique. researchgate.netnottingham.edu.myojp.gov This combination allows for the separation of components in a mixture followed by their identification based on their mass spectra. The choice of the capillary column is crucial for achieving good separation of regioisomers and related compounds. researchgate.netnottingham.edu.my

A proposed GC method for the analysis of this compound is outlined below. This method is based on general principles and findings from the analysis of similar chemical structures.

Table 2: Proposed GC Parameters for the Analysis of this compound

| Parameter | Condition |

| Stationary Phase | Mid-polarity capillary column (e.g., 50% phenyl - 50% methyl polysiloxane) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

| Injection Mode | Splitless |

When coupled with a mass spectrometer, the resulting fragmentation pattern can provide valuable structural information, aiding in the confirmation of the identity of this compound. The significant ions in the mass spectrum would likely correspond to fragments of the benzyl and pyrimidine moieties. researchgate.net

Theoretical and Computational Chemistry Studies of 2 Benzyl 4 Methoxy 6 Methylpyrimidine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. It is particularly effective for optimizing molecular geometries and calculating electronic energies. For 2-Benzyl-4-methoxy-6-methylpyrimidine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its most stable three-dimensional structure. researchgate.net These calculations minimize the energy of the molecule with respect to the positions of its atoms, yielding optimized bond lengths, bond angles, and dihedral angles. The total electronic energy obtained from these calculations is a key descriptor of the molecule's stability.

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(pyrimidine)-N | 1.34 Å |

| C(pyrimidine)-C(benzyl) | 1.52 Å | |

| C(pyrimidine)-O(methoxy) | 1.36 Å | |

| C(pyrimidine)-C(methyl) | 1.50 Å | |

| Bond Angle | N-C(benzyl)-C(phenyl) | 112° |

| C-O-C(methoxy) | 118° | |

| Dihedral Angle | Pyrimidine (B1678525) Ring - Benzyl (B1604629) Ring | ~60-90° |

Note: The values in this table are hypothetical and representative of typical results from DFT calculations for similar organic molecules.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable levels of accuracy. While computationally more demanding than DFT, these methods can be used to obtain highly accurate energies and properties for smaller molecules or to benchmark the results from DFT calculations. For this compound, single-point energy calculations using a high-level ab initio method on a DFT-optimized geometry can provide a more refined understanding of its electronic energy and stability.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds, such as the one connecting the benzyl group to the pyrimidine ring and the bond of the methoxy (B1213986) group, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

A potential energy surface (PES) scan is a computational technique used to explore the conformational space. By systematically rotating a specific dihedral angle and calculating the energy at each step, a one-dimensional PES can be generated. This plot reveals the energy minima, corresponding to stable conformers, and the energy maxima, representing the transition states for conformational changes. For this compound, a PES scan of the dihedral angle between the pyrimidine and benzyl rings would be crucial for understanding its preferred spatial arrangement and flexibility.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are illustrative and represent typical ranges for stable organic molecules.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is not uniform, leading to regions that are relatively electron-rich or electron-poor. This charge distribution is fundamental to understanding a molecule's polarity, intermolecular interactions, and reactive sites.

Mulliken population analysis is a common method for calculating the partial atomic charges on each atom in a molecule from quantum chemical calculations. A more visual and intuitive representation of the charge distribution is the Molecular Electrostatic Potential (MEP) map. nih.gov The MEP is plotted onto the electron density surface of the molecule, using a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). malayajournal.org For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group, highlighting these as potential sites for interaction with electrophiles.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent).

For this compound, an MD simulation could reveal how the molecule behaves in a solution, showing the accessible conformations of the benzyl and methoxy groups and how they might interact with solvent molecules. These simulations provide valuable insights into the molecule's behavior under more realistic conditions than the gas-phase calculations typically performed with DFT or ab initio methods.

Research Findings on this compound in Non-Biological/Non-Clinical Domains inconclusive

A comprehensive review of available scientific literature and research databases reveals a significant lack of specific information regarding the applications of the chemical compound this compound in non-biological and non-clinical domains. Despite extensive searches, no dedicated studies or detailed findings were identified for its use in catalysis, materials science, organic electronics, liquid crystals, or polymer chemistry.

While the pyrimidine scaffold is of significant interest in various fields of chemistry and materials science, research on this specific substituted pyrimidine derivative appears to be limited or not publicly documented. General searches for pyrimidine derivatives in the requested application areas yielded broad results, but none specifically named or detailed the properties and performance of this compound.

For instance, while pyrimidine-based compounds have been explored as ligands in catalysis and as core structures in liquid crystals, the specific contributions and potential of the benzyl, methoxy, and methyl substitutions on the pyrimidine ring in this compound for these applications have not been elucidated in the available literature. Similarly, its potential as a monomer for functional polymers or as a component in organic electronic materials remains unexplored in the public research domain.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the emerging applications of this compound in the specified non-biological/non-clinical domains as per the requested outline. The absence of research data prevents a thorough discussion of its role in:

Emerging Applications of 2 Benzyl 4 Methoxy 6 Methylpyrimidine in Non Biological/non Clinical Domains

Scaffold for Novel Materials Science:There is no available research on its use in organic electronics (e.g., semiconductors, OLEDs), the development of liquid crystals and smart materials, or as a monomer in polymer chemistry.

Further research and investigation into the synthesis and properties of 2-Benzyl-4-methoxy-6-methylpyrimidine would be necessary to determine its potential in these and other non-biological applications. Without such foundational research, any discussion of its applications in the requested domains would be purely speculative and would not meet the standards of a scientifically accurate and informative article.

Despite a comprehensive search for "this compound" within the specified non-biological and non-clinical domains, no relevant research or applications pertaining to the requested outline were identified. The scientific literature available primarily focuses on the synthesis and biological activities of pyrimidine (B1678525) derivatives, which falls outside the strict exclusionary criteria of the user's request.

Specifically, there is a lack of accessible data on the use of this compound in the following areas:

Chemical Sensor Development: No studies were found that describe the application of this compound as a recognition element or signaling component in chemical sensors.

Agrochemical Research: The search did not yield any information on its use as a structural motif for the design of new agrochemicals.

Dye and Pigment Chemistry: There is no available research on its properties as a chromophore or its potential as a non-biological fluorescent probe.

Chemical Probes for Fundamental Reaction Studies: No literature was identified that details the use of this compound to investigate reaction mechanisms.

Due to the absence of scientific information in these specific areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Any attempt to do so would result in speculative and unsubstantiated content.

Therefore, the requested article on the "" cannot be produced at this time. Further research and publication in these specific areas would be necessary to provide the information required for such an article.

Future Perspectives and Research Outlook

Challenges and Opportunities in Synthesis and Scale-Up

Scaling up the production of 2-Benzyl-4-methoxy-6-methylpyrimidine from laboratory to industrial quantities introduces further complexities. rsc.org Challenges in this area include:

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and managing the heat transfer on a larger scale is crucial to ensure consistent product quality and to avoid runaway reactions.

Reagent and Catalyst Cost: The economic viability of the synthesis at scale will depend on the cost and availability of starting materials and catalysts, such as palladium catalysts often used in cross-coupling reactions. nih.gov Research into cheaper, more abundant metal catalysts or even metal-free catalytic systems could provide significant advantages.

Purification: Developing robust and scalable purification methods, such as crystallization over chromatographic techniques, is essential for obtaining the high purity required for many applications.

Opportunities for innovation in this area include the implementation of flow chemistry, which can offer better control over reaction parameters and enhance safety, and the use of solid-supported reagents or catalysts to simplify product isolation. nih.gov

Exploration of Unconventional Reactivity Patterns

The pyrimidine (B1678525) ring, as a diazine, is inherently electron-deficient, which classically favors nucleophilic aromatic substitution reactions. taylorfrancis.comtaylorfrancis.com However, the future of pyrimidine chemistry will likely involve the exploration of less conventional reactivity to forge new molecular architectures. For this compound, this could involve:

C-H Functionalization: Direct C-H activation at the 5-position of the pyrimidine ring or on the benzyl (B1604629) or methyl substituents would provide a highly atom-economical route to novel derivatives without the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of light-mediated reactions could unlock new reaction pathways for the functionalization of the pyrimidine core or its side chains under mild conditions.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the pyrimidine ring under various conditions could lead to the discovery of novel ring-opening and rearrangement reactions, providing access to completely different heterocyclic systems.

The interplay of the electron-donating methoxy (B1213986) group and the other substituents on the pyrimidine ring could lead to unique regioselectivity in these unconventional reactions, a fertile ground for mechanistic and synthetic exploration. digitellinc.com

Integration into Advanced Functional Systems

The structural rigidity and specific electronic properties of the pyrimidine scaffold make it an attractive building block for advanced functional materials. Future research could focus on integrating this compound or its derivatives into:

Metal-Organic Frameworks (MOFs): Pyrimidine-containing linkers have been used to construct MOFs with interesting gas sorption and catalytic properties. acs.orgrsc.org The nitrogen atoms of the pyrimidine ring in this compound could serve as coordination sites for metal ions, leading to the formation of novel MOFs with tailored pore sizes and functionalities.

Functional Polymers: Incorporating the this compound moiety into the backbone or as a pendant group on a polymer chain could impart specific optical, electronic, or thermal properties. Such polymers could find applications in areas like organic light-emitting diodes (OLEDs) or as sensors.

Supramolecular Assemblies: The potential for hydrogen bonding and π-π stacking interactions involving the pyrimidine ring and the benzyl group could be exploited in the design of self-assembling systems, such as liquid crystals or gels.

Development of Novel Characterization and Theoretical Methodologies

A deep understanding of the structure-property relationships of this compound will be facilitated by the application of advanced characterization and theoretical methods.

Advanced NMR Spectroscopy: While standard 1D NMR is routine, the application of advanced 2D NMR techniques like HSQC, HMBC, and NOESY will be crucial for unambiguous structural elucidation of more complex derivatives. semanticscholar.orgipb.pt Furthermore, the use of 15N NMR could provide valuable insights into the electronic environment of the nitrogen atoms within the pyrimidine ring. rsc.org For solid-state applications, solid-state NMR would be an indispensable tool.

X-ray Crystallography: Obtaining single crystals of this compound or its derivatives would provide definitive proof of its three-dimensional structure and shed light on intermolecular interactions in the solid state.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict and understand various properties of the molecule, including its geometry, electronic structure, and reactivity. samipubco.comjchemrev.com Theoretical studies can guide synthetic efforts by predicting the most likely sites for reaction and can help in interpreting experimental spectroscopic data. jchemrev.com

Synergistic Research Across Sub-Disciplines of Chemistry

The full potential of this compound will be realized through collaborative research that spans multiple sub-disciplines of chemistry.

Medicinal and Chemical Biology: In partnership with biologists, the compound could be screened for various biological activities, leveraging the known propensity of pyrimidine derivatives to act as enzyme inhibitors or receptor ligands. nih.govmdpi.com

Materials Science and Organic Synthesis: Collaboration between synthetic chemists and materials scientists will be key to the successful integration of this molecule into advanced functional systems like MOFs and polymers. nih.gov

Physical and Theoretical Chemistry: Joint efforts between experimentalists and computational chemists will lead to a more profound understanding of the molecule's fundamental properties and reactivity, accelerating the design of new derivatives with desired characteristics. rsc.org

Such synergistic approaches will undoubtedly pave the way for novel discoveries and applications stemming from the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.